![molecular formula C17H21N3O2S B2582462 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 923138-96-9](/img/structure/B2582462.png)
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide, commonly known as DTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTA-1 is a monoclonal antibody that targets the glucocorticoid-induced tumor necrosis factor receptor (GITR) and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Binding Kinetics and SERT Quantification
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has been explored for its potential in binding kinetics, particularly in relation to serotonin transporters (SERT). Studies have demonstrated the compound's utility in in-vivo quantification of SERT using single photon emission computed tomography (SPECT) in humans. The research identified optimal equilibrium times for SERT quantification, providing insights into the compound's effective use in brain imaging and neurological research (Sacher et al., 2007).
Metabolic Pathways and Clinical Trials
Investigations into the metabolic pathways of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide have been critical in understanding its pharmacokinetics and therapeutic potential. Clinical trials have focused on its DNA-intercalating properties, evaluating its efficacy and safety in treating solid malignancies. This research has paved the way for its consideration in cancer chemotherapy, highlighting its dual mode of cytotoxic action thought to involve topoisomerases I and II (McCrystal et al., 1999).
Radiopharmaceutical Applications
The compound's utility extends to radiopharmaceutical applications, particularly in the development of radioligands for imaging SERT in the human brain. Studies have provided evidence of its high specificity for SERT, indicating its potential value in SPECT imaging of serotonin receptors. This research is crucial for advancing diagnostic capabilities in mental health and neurodegenerative diseases (Kauppinen et al., 2002).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide have been studied to support its development as a therapeutic agent. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profile, guiding dosing strategies and the optimization of therapeutic efficacy. Such studies contribute to the safe and effective use of this compound in clinical settings (Schofield et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-8-13(9-7-12)19-17(22)16(21)18-11-14(20(2)3)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODRHBYSIZMNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.